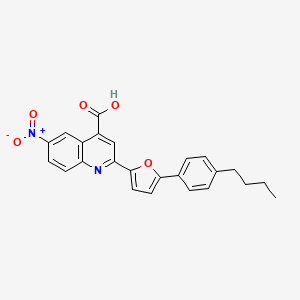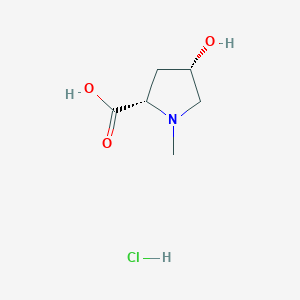
methyl 4-hydroxypyrrolidine-2-carboxylate;Methyl cis-4-Hydroxy-L-proline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxypyrrolidine-2-carboxylate, also known as Methyl cis-4-Hydroxy-L-proline Hydrochloride, is a derivative of L-proline. This compound is widely used in organic synthesis and has significant applications in various fields, including chemistry, biology, and medicine. Its unique structure and properties make it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxypyrrolidine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of trans-4-hydroxy-L-proline with methanol in the presence of thionyl chloride. The reaction is carried out under nitrogen protection at 0°C, followed by stirring at 60°C for 4 hours .
Industrial Production Methods
In industrial settings, the production of Methyl 4-hydroxypyrrolidine-2-carboxylate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl 4-hydroxypyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-hydroxypyrrolidine-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in the proline cycle, influencing proline metabolism and related cellular processes . The compound’s hydroxyl and ester groups allow it to undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Methyl 4-hydroxypyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Trans-4-Hydroxy-L-proline methyl ester hydrochloride: Similar in structure but differs in stereochemistry.
N-Boc-cis-4-Hydroxy-L-proline methyl ester: Contains a Boc protecting group, making it useful in peptide synthesis.
®-(-)-3-Pyrrolidinol hydrochloride: Another hydroxylated pyrrolidine derivative with different stereochemistry.
These compounds share similar functional groups but differ in their stereochemistry and specific applications, highlighting the uniqueness of Methyl 4-hydroxypyrrolidine-2-carboxylate in various research and industrial contexts.
Properties
Molecular Formula |
C6H12ClNO3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-7-3-4(8)2-5(7)6(9)10;/h4-5,8H,2-3H2,1H3,(H,9,10);1H/t4-,5-;/m0./s1 |
InChI Key |
PYNWUHNSSINSOI-FHAQVOQBSA-N |
Isomeric SMILES |
CN1C[C@H](C[C@H]1C(=O)O)O.Cl |
Canonical SMILES |
CN1CC(CC1C(=O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



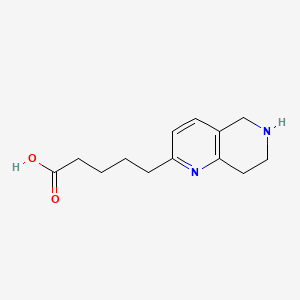
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
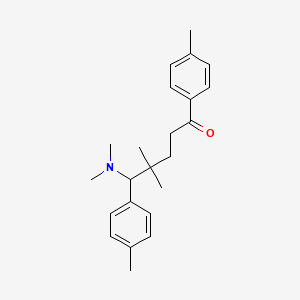
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
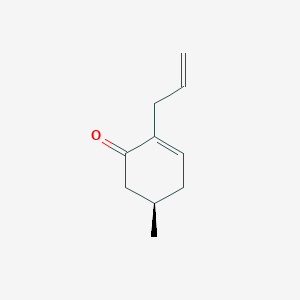
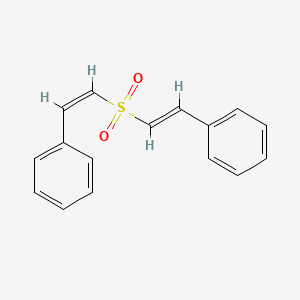
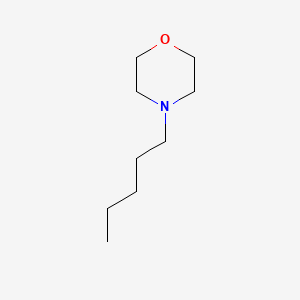
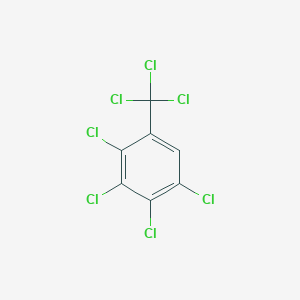
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)

